molecular formula C22H21ClN2O4S B5235366 2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(4-chlorophenyl)acetamide

2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(4-chlorophenyl)acetamide

Cat. No.: B5235366
M. Wt: 444.9 g/mol
InChI Key: AKONRUZXOARAHQ-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(4-chlorophenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonyl group, a methoxy group, and a chlorophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(4-chlorophenyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the benzenesulfonyl intermediate: This involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

    Introduction of the methoxy and methyl groups: This step involves the selective methylation and methoxylation of the aromatic ring.

    Coupling with 4-chlorophenyl acetamide: The final step involves coupling the modified benzenesulfonyl intermediate with 4-chlorophenyl acetamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(4-chlorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of nitro groups can yield amines.

Scientific Research Applications

2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(4-chlorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study enzyme inhibition and protein binding due to its sulfonamide group.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological processes, making it useful as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-[N-(benzenesulfonyl)-2-methylanilino]-N-(4-bromophenyl)acetamide
  • 2-[N-(benzenesulfonyl)-4-methylanilino]-N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]acetamide

Uniqueness

2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(4-chlorophenyl)acetamide is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the sulfonamide and chlorophenyl groups provides a distinct profile that can be exploited in various applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c1-16-8-13-21(29-2)20(14-16)25(30(27,28)19-6-4-3-5-7-19)15-22(26)24-18-11-9-17(23)10-12-18/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKONRUZXOARAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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